(3,5-Dichloro-phenyl)-propynoic acid
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Overview
Description
“(3,5-Dichloro-phenyl)-propynoic acid” is a chemical compound with the molecular formula C9H8Cl2O2 . It is related to 3,5-Dichlorophenylboronic acid, which has a molecular formula of C6H5BCl2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Dichloro-phenyl)-propynoic acid” include a melting point of 56-60 °C, a predicted boiling point of 336.6±27.0 °C, and a predicted density of 1.392±0.06 g/cm3 .Scientific Research Applications
Synthesis and Reactivity : A study by Baracchi et al. (1986) discussed the preparation of 18O-bilabelled carboxylic acids, including the synthesis of 3-phenyl-2-propynoic (phenylpropiolic) and 3-[2H5]-Phenyl-2-propynoic 18O-bilabelled acids (Baracchi et al., 1986).
Biological Activity : Research by Shaala et al. (2020) isolated new chlorinated derivatives of 3-phenylpropanoic acid from the marine actinomycete Streptomyces coelicolor LY001, showing significant antimicrobial activity against various pathogens (Shaala et al., 2020).
Material Science Applications : The work by Yan (1999) focused on the synthesis and characterization of 3 [hydroxy (phenyl) phosphinic] methyl propionate used in polyester as a flame retardant, which is related to the broader family of phenylpropanoic acids (Yan, 1999).
Corrosion Inhibition : Growcock and Lopp (1988) investigated the use of 3-phenyl-2-propyn-1-ol, a compound closely related to (3,5-Dichloro-phenyl)-propynoic acid, as an effective corrosion inhibitor for oilfield steel in hydrochloric acid (Growcock & Lopp, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3,5-Dichloro-phenyl)-propynoic acid is Transthyretin (TTR), a protein that transports the retinol-binding protein–vitamin A complex and is a minor transporter of thyroxine in blood .
Mode of Action
(3,5-Dichloro-phenyl)-propynoic acid, also known as Tafamidis, is a non-NSAID small molecule that binds with high affinity and selectivity to TTR . It kinetically stabilizes the tetrameric structure of TTR, slowing monomer formation, misfolding, and amyloidogenesis .
Biochemical Pathways
The stabilization of TTR by (3,5-Dichloro-phenyl)-propynoic acid prevents the dissociation of TTR into monomers, a rate-limiting step in the formation of amyloid fibrils . This halts the amyloidogenic cascade initiated by TTR tetramer dissociation, monomer misfolding, and aggregation .
Pharmacokinetics
(3,5-Dichloro-phenyl)-propynoic acid is orally bioavailable . .
Result of Action
The action of (3,5-Dichloro-phenyl)-propynoic acid results in the slowing of peripheral neurologic impairment and additional clinical manifestations in patients with Val30Met amyloidosis . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .
properties
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZLPHEMWDINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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